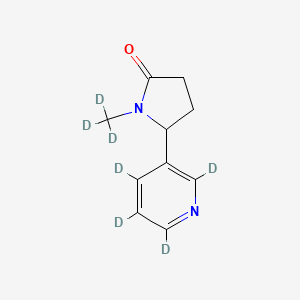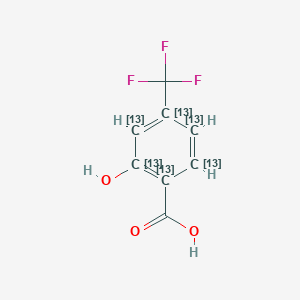
Acremoxanthone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acremoxanthone C is a xanthone-anthraquinone heterodimer isolated from an unidentified fungus of the order Hypocreales.
Méthodes De Préparation
Acremoxanthone C is typically isolated through bioactivity-directed fractionation of fungal extracts. The fungus is cultured, and the extract is subjected to various chromatographic techniques to isolate the compound. The absolute configuration of this compound was established using extensive nuclear magnetic resonance spectroscopy and molecular modeling calculations .
Analyse Des Réactions Chimiques
Acremoxanthone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acremoxanthone C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of xanthone-anthraquinone heterodimers.
Biology: It is used to study the biological activities of fungal metabolites.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
Acremoxanthone C exerts its effects by inhibiting calmodulin, a protein that plays a crucial role in various cellular processes. The compound binds to calmodulin with high affinity, disrupting its normal function and leading to cytotoxic effects. This mechanism makes this compound a promising candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Acremoxanthone C is similar to other xanthone-anthraquinone heterodimers such as acremoxanthone D, acremonidin A, and acremonidin C. this compound is unique due to its specific configuration and high affinity for calmodulin. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C33H26O12 |
|---|---|
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
methyl (1R,12R,13R,17S,27S)-27-acetyloxy-5,7,12,20,22-pentahydroxy-24-methyl-9,18-dioxo-14-oxaheptacyclo[15.10.2.01,19.03,16.06,15.08,13.021,26]nonacosa-3,5,7,10,15,19,21(26),22,24,28-decaene-13-carboxylate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(18(36)9-12)27(40)25-26(39)15-6-7-32(25,30(16)44-13(2)34)11-14-10-19(37)23-28(41)24-17(35)4-5-20(38)33(24,31(42)43-3)45-29(23)21(14)15/h4-10,15,20,30,36-38,40-41H,11H2,1-3H3/t15-,20+,30-,32-,33-/m0/s1 |
Clé InChI |
SEXJNEQGMNZHOO-UAZACNSMSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=C[C@H]([C@@]7(OC6=C45)C(=O)OC)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=CC(C7(OC6=C45)C(=O)OC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


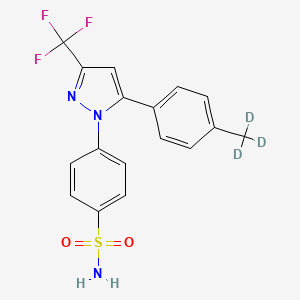
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
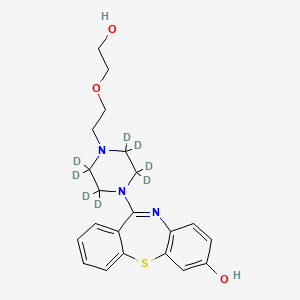
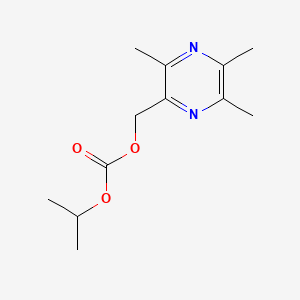

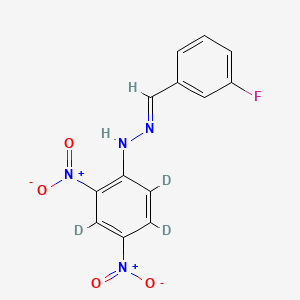
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
